molecular formula C15H12N2S B14331138 1,2,3-Thiadiazole, 5-phenyl-4-(phenylmethyl)- CAS No. 104705-42-2

1,2,3-Thiadiazole, 5-phenyl-4-(phenylmethyl)-

Cat. No.: B14331138
CAS No.: 104705-42-2
M. Wt: 252.3 g/mol
InChI Key: MDKAQXCFCDLGFM-UHFFFAOYSA-N
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Description

1,2,3-Thiadiazole, 5-phenyl-4-(phenylmethyl)- is a heterocyclic compound that belongs to the thiadiazole family. Thiadiazoles are known for their diverse biological activities and have been extensively studied for their potential applications in various fields such as medicine, agriculture, and materials science. The unique structure of 1,2,3-thiadiazole, 5-phenyl-4-(phenylmethyl)-, which includes a thiadiazole ring fused with phenyl and phenylmethyl groups, contributes to its distinct chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2,3-thiadiazole, 5-phenyl-4-(phenylmethyl)- typically involves the reaction of phenylthiosemicarbazide with methoxy cinnamic acid in the presence of phosphorus oxychloride. This reaction leads to the formation of the thiadiazole ring, which is then characterized using various spectroscopic methods such as UV, FT-IR, 13C-NMR, and 1H-NMR .

Industrial Production Methods

While specific industrial production methods for 1,2,3-thiadiazole, 5-phenyl-4-(phenylmethyl)- are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The use of efficient catalysts and optimized reaction parameters can enhance yield and purity, making the process suitable for industrial applications.

Chemical Reactions Analysis

Types of Reactions

1,2,3-Thiadiazole, 5-phenyl-4-(phenylmethyl)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted thiadiazole derivatives. These products can exhibit different biological and chemical properties, making them valuable for further research and applications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,2,3-Thiadiazole, 5-phenyl-4-(phenylmethyl)- stands out due to its unique substitution pattern, which enhances its biological activity and chemical stability. The presence of phenyl and phenylmethyl groups contributes to its distinct properties, making it a valuable compound for further research and development .

Properties

CAS No.

104705-42-2

Molecular Formula

C15H12N2S

Molecular Weight

252.3 g/mol

IUPAC Name

4-benzyl-5-phenylthiadiazole

InChI

InChI=1S/C15H12N2S/c1-3-7-12(8-4-1)11-14-15(18-17-16-14)13-9-5-2-6-10-13/h1-10H,11H2

InChI Key

MDKAQXCFCDLGFM-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CC2=C(SN=N2)C3=CC=CC=C3

Origin of Product

United States

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